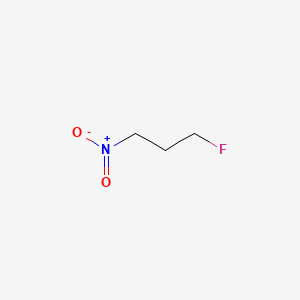

3-Fluoro-1-nitropropane

Description

Historical Context and Evolution of Fluorinated Nitroalkane Chemistry

The journey into the chemistry of fluorinated nitroalkanes is a chapter within the broader history of organofluorine chemistry. While the field of organofluorine chemistry began to take shape in the early 20th century, the specific subclass of fluorinated nitroalkanes garnered attention much later. A pivotal moment in the synthesis of these compounds came in 1964, when the first direct fluorination of a nitroalkane was reported. This reaction involved the use of perfluoro-N-fluoropiperidine to convert the sodium salt of 2-nitropropane (B154153) into 2-fluoro-2-nitropropane.

Early methods for introducing fluorine often relied on harsh and non-selective reagents, such as elemental fluorine (F₂), which required specialized equipment and extreme care to handle. The evolution of fluorination chemistry has been marked by the development of safer, more manageable, and highly selective electrophilic fluorinating agents. The advent of N-F reagents, such as the commercially available Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), revolutionized the field. These reagents are often crystalline, stable solids that allow for the controlled electrophilic fluorination of carbanions, including the nitronate anions generated from nitroalkanes, under much milder conditions. This progression has made the synthesis of compounds like 3-fluoro-1-nitropropane more accessible, enabling broader investigation into their chemical properties and potential applications.

Significance of this compound in Advanced Organic Synthesis Research

This compound (C₃H₆FNO₂) is a bifunctional molecule that serves as a valuable building block in advanced organic synthesis. Its significance lies in the strategic placement of a fluorine atom and a nitro group on a simple three-carbon chain. This arrangement allows it to be used as a synthetic intermediate for introducing the 3-fluoropropyl moiety into more complex molecular architectures. lookchem.comdtic.mil

The true synthetic utility of this compound stems from the remarkable versatility of the nitro group. The α-protons to the nitro group are acidic, allowing for the formation of a nitronate anion. This nucleophile can participate in a variety of carbon-carbon bond-forming reactions, such as Michael additions, Henry (nitroaldol) reactions, and perfluoroarylations. nih.govresearchgate.net Following these transformations, the nitro group itself can be readily converted into other crucial functional groups. For instance, it can be reduced to an amine, providing access to fluorinated amines, or transformed into a carbonyl group via the Nef reaction.

This dual reactivity makes this compound a precursor for a range of target molecules, particularly in the synthesis of pharmaceuticals and agrochemicals where the presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. lookchem.com It is considered a functionalized amino acid derivative and is used in the synthesis of various nitronates. nih.gov While detailed, multi-step syntheses showcasing this compound as a key component are not widely published, its potential is recognized for creating fluorinated N-heterocycles and other bioactive compounds. mq.edu.au

Scope and Research Objectives

The study of this compound and related fluorinated nitroalkanes is driven by several key research objectives. A primary goal is the development of novel synthetic methodologies that leverage its unique reactivity. This includes exploring its role in asymmetric catalysis to generate chiral molecules containing a fluorinated quaternary carbon center, which are highly sought-after in drug discovery. mdpi.comrsc.org

Further research aims to expand the library of complex molecules that can be synthesized from this building block. This involves investigating its participation in a wider range of chemical transformations and cascade reactions. By demonstrating its utility in the efficient synthesis of valuable fluorinated compounds, researchers aim to solidify its role as a key tool in the synthetic chemist's arsenal. The overarching objective is to harness the unique properties conferred by the fluorine and nitro groups to facilitate the simple, high-yielding synthesis of diverse and functionalized molecules. nih.gov

Compound Data

Below are tables detailing the known physical and structural properties of this compound.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆FNO₂ | uni.lu |

| Molecular Weight | 107.08 g/mol | chemsrc.com |

| Boiling Point | 155 °C (at 760 mmHg) | lookchem.com |

| Density | 1.112 g/cm³ | chemsrc.com |

| Flash Point | 47.5 °C | chemsrc.com |

Structural Identifiers

| Identifier | Type | Value | Source(s) |

| CAS Number | 462-24-8 | lookchem.com | |

| InChI | InChI=1S/C3H6FNO2/c4-2-1-3-5(6)7/h1-3H2 | uni.lu | |

| InChIKey | VTLREOOVLIJFTN-UHFFFAOYSA-N | uni.lu | |

| SMILES | C(CN+[O-])CF | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2/c4-2-1-3-5(6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLREOOVLIJFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196757 | |

| Record name | Propane, 3-fluoro-1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-24-8 | |

| Record name | Propane, 3-fluoro-1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 3-fluoro-1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Fluoro 1 Nitropropane

Established Synthetic Routes for Fluorinated Nitroalkanes

The synthesis of fluorinated nitroalkanes, including 3-fluoro-1-nitropropane, has traditionally relied on several well-documented reaction pathways. These routes offer foundational methods for constructing the target molecule, though they may vary in efficiency, selectivity, and substrate scope.

Electrophilic fluorination has emerged as a crucial method for creating carbon-fluorine bonds. wikipedia.org This strategy involves the reaction of a carbon-centered nucleophile, such as a nitronate anion derived from a nitroalkane, with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are most commonly employed due to their stability, ease of handling, and tunable reactivity compared to more hazardous agents like elemental fluorine. wikipedia.orgorganicreactions.orgresearchgate.net

The direct fluorination of nitropropane derivatives typically proceeds by first deprotonating the nitroalkane at the α-carbon to form a nucleophilic nitronate anion. This is achieved using a suitable base. The subsequent introduction of an electrophilic fluorinating agent allows for the formation of the C-F bond. While this method is highly effective for producing α-fluoronitroalkanes, the synthesis of this compound requires a substrate that already contains the nitro group and allows for fluorination at the terminal (gamma) position, which is not a direct α-fluorination pathway. The acidity of protons α to the nitro group makes this position the most likely site of deprotonation and subsequent fluorination.

Therefore, direct fluorination is more commonly applied to generate compounds like 2-fluoro-2-nitropropane. For the synthesis of this compound via this conceptual strategy, one would need to start with a different precursor where the fluorination step does not target the carbon adjacent to the nitro group.

Reagents featuring a nitrogen-fluorine (N-F) bond are the cornerstone of modern electrophilic fluorination. wikipedia.orgorganicreactions.org These reagents are generally stable, solid compounds that are safer to handle than gaseous fluorine. organicreactions.orgresearchgate.net They are classified as neutral (e.g., N-fluorosulfonimides) or cationic (e.g., N-fluoropyridinium salts), with the cationic variants generally being more powerful fluorinating agents. wikipedia.orgorganicreactions.org

One of the most widely used N-F agents is Selectfluor™, a trademarked name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). researchgate.net It is valued for its effectiveness and broad applicability. researchgate.netmdpi.com Another common agent is N-fluorobenzenesulfonimide (NFSI), which is also highly effective and frequently used in organic synthesis. wikipedia.orgchinesechemsoc.org The reaction mechanism involves the attack of a carbanion, such as a nitronate, on the electrophilic fluorine atom of the N-F reagent. researchgate.net

The successful fluorination of nitroalkanes using these agents often depends on the careful selection of a base to generate the nitronate anion in situ. researchgate.net

Table 1: Examples of Electrophilic Fluorination using N-F Reagents

| Fluorinating Agent | Substrate | Base | Solvent | Product | Yield |

| Selectfluor™ | Phenylacetic acid derivative | - | Acetonitrile | α-Fluorophenylacetic acid derivative | High |

| Selectfluor™ | 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | - | Acetonitrile | 3-Fluoroflavone | Moderate to Excellent |

| NFSI | Styrene | - | Nitromethane | Fluorinated derivative | High |

Nucleophilic substitution provides an alternative pathway to synthesize fluoro-nitropropane derivatives. This approach can be executed in two primary ways:

Fluoride (B91410) displacing a leaving group: This involves reacting a nitropropane derivative containing a good leaving group (like chloride, bromide, or tosylate) at the 3-position with a source of nucleophilic fluoride. For instance, 3-chloro-1-nitropropane can be treated with a fluoride salt like potassium fluoride to yield this compound. The efficiency of this S_N2 reaction is influenced by the solvent, temperature, and the nature of the fluoride salt.

Nitrite (B80452) displacing a leaving group: Conversely, a fluorinated propane (B168953) derivative with a leaving group can be reacted with a nitrite salt. For example, reacting 1-fluoro-3-iodopropane (B1254131) with sodium nitrite could produce this compound. This method is a classic approach for installing a nitro group.

In aromatic systems, the nucleophilic substitution of a nitro group by fluoride is a known transformation, particularly when the aromatic ring is activated by other electron-withdrawing groups. epa.govresearchgate.net While mechanistically different from aliphatic substitution, it highlights the interchangeability of these functional groups under certain conditions.

Radical nitration is a common industrial method for producing nitroalkanes, typically carried out in the vapor phase at high temperatures (up to 450 °C) using nitric acid or nitrogen tetroxide. libretexts.orgzioc.ru The reaction proceeds via a radical mechanism, which is not fully understood in all its aspects. libretexts.org

When propane is subjected to these conditions, a mixture of nitrated products is obtained. The high energy of the process leads to C-C bond cleavage, resulting in the formation of not only 1-nitropropane (B105015) and 2-nitropropane (B154153) but also shorter-chain nitroalkanes like nitroethane and nitromethane. libretexts.orgvedantu.com

To synthesize this compound using this method, a fluorinated precursor such as 1-fluoropropane (B1212598) would be required. However, the harsh, non-selective nature of radical nitration would likely lead to a complex mixture of products, including C-C bond cleavage and nitration at various positions, making it a challenging route for selectively obtaining the desired isomer. The product distribution can be influenced to some extent by the use of catalysts like halogens or oxygen, which are thought to increase the concentration of alkyl radicals. libretexts.org

Table 2: Typical Product Distribution in the Vapor-Phase Nitration of Propane

| Product | Yield |

| 2-Nitropropane | ~40% |

| 1-Nitropropane | ~25% |

| Nitroethane | ~10% |

| Nitromethane | ~25% |

Source: Data compiled from descriptions of commercial nitration processes. vedantu.com

Electrophilic Fluorination Strategies for Nitroalkanes

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry seeks to develop methods that are more efficient, selective, and environmentally benign than traditional routes. While specific advanced syntheses for this compound are not extensively detailed in readily available literature, progress in related areas suggests potential strategies.

Advanced approaches often focus on transition metal-free pathways to avoid issues of toxicity and environmental impact. rsc.org These can include organocatalysis or radical-mediated reactions under milder conditions. For instance, the development of photoredox catalysis has enabled a variety of C-H functionalization reactions under mild conditions. A hypothetical advanced route could involve the selective C-H fluorination or nitration of a suitable propane derivative using a photocatalyst.

Furthermore, novel fluorinating agents continue to be developed, offering different reactivity profiles and selectivities. nih.gov Similarly, new methods for introducing nitro groups are being explored. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, represent another advanced strategy that improves efficiency by reducing the need for intermediate purification steps. rsc.orgresearchgate.net A potential one-pot approach to this compound could involve, for example, the hydrofluorination of allyl alcohol followed by conversion of the hydroxyl group to a leaving group and subsequent displacement with a nitrite source, all performed sequentially in a single reactor.

Stereoselective and Enantioselective Synthesis Methods

Achieving stereocontrol in the synthesis of molecules like this compound, which possesses a potential chiral center at the C-1 position if further substituted, is a significant objective. While direct enantioselective methods for this specific compound are not described, analogous organocatalytic strategies for the α-fluorination of aldehydes offer a viable hypothetical route. princeton.eduresearchgate.net

One conceptual approach involves the use of enamine catalysis. An aldehyde could be reacted with a chiral secondary amine catalyst, such as an imidazolidinone derivative, to form a chiral enamine intermediate. princeton.edu This enamine could then react with an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom stereoselectively. Subsequent reduction of the aldehyde and conversion of a terminal hydroxyl group to a nitro group would yield the target molecule.

Another established strategy for creating fluorinated structures with controlled stereochemistry is through the Michael addition of fluorine-containing synthons to acceptors. nih.govku.ac.ae For instance, a fluorinated nucleophile could be added to a nitroalkene in a conjugate addition reaction catalyzed by a chiral organocatalyst. While not a direct route to this compound, these methods highlight the advanced catalytic tools available for constructing chiral C-F bonds in aliphatic systems. nih.gov

Table 1: Conceptual Enantioselective Fluorination Approach

| Step | Reaction Type | Catalyst/Reagent Example | Key Transformation | Stereocontrol |

|---|---|---|---|---|

| 1 | Enamine Catalysis | Chiral Imidazolidinone / NFSI | α-Fluorination of an aldehyde | Catalyst-induced facial bias |

| 2 | Reduction | Sodium Borohydride | Aldehyde to Alcohol | Not applicable |

Novel Catalyst Systems in Fluoronitration Reactions

The simultaneous or sequential introduction of both fluorine and a nitro group onto an alkane (fluoronitration) presents significant challenges in regioselectivity and reactivity. Novel catalyst systems are crucial for activating C-H bonds selectively.

For the fluorination of aliphatic C-H bonds, several catalytic systems have emerged. These include transition-metal catalysts, such as manganese porphyrin complexes, which show good chemoselectivity for methylene (B1212753) C-H bonds in radical fluorination reactions. nsf.gov Iron-based catalysts like Fe(acac)₂ with Selectfluor have also been effective for benzylic fluorinations, suggesting their potential for activated aliphatic positions. nsf.gov Photocatalysis, employing sensitizers like 1,2,4,5-tetracyanobenzene (TCB) under UV light, offers a mild and efficient method for alkane fluorination. mdpi.comrsc.org

For the nitration step, electrophilic nitration of alkanes can be achieved with powerful reagents like nitronium hexafluorophosphate, which is proposed to proceed via direct electrophilic insertion into C-H σ-bonds. pnas.org Catalytic systems using vanadium-substituted polyoxometalates with nitric acid have also been shown to promote the nitration of various alkanes through a radical-chain pathway. nih.gov Combining these catalytic principles could form the basis for a regioselective synthesis of this compound, although controlling the reaction at the terminal methyl group of propane remains a formidable challenge.

Table 2: Overview of Relevant Catalyst Systems for Fluorination and Nitration

| Process | Catalyst System | Reagent(s) | Typical Substrates |

|---|---|---|---|

| Aliphatic Fluorination | Manganese Porphyrin | AgF₂ | Alkanes (Methylene C-H) nsf.gov |

| Aliphatic Fluorination | Photocatalysis (TCB) | Selectfluor | Hydrocarbons, Natural Products rsc.org |

| Alkane Nitration | Vanadium-Substituted Polyoxometalates | Nitric Acid | Alkanes, Alkylbenzenes nih.gov |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is key to developing efficient synthetic routes. The formation of this compound would involve intermediates and kinetic profiles characteristic of fluorination and nitration reactions on aliphatic scaffolds.

Elucidation of Reaction Intermediates

The intermediates formed during the synthesis would depend on the chosen pathway (e.g., radical, electrophilic, or nucleophilic).

Radical Intermediates : In radical fluorination, a carbon-centered radical is generated at the propane backbone, which then reacts with a fluorine atom source. wikipedia.org For example, photocatalytic methods generate alkyl radicals that are subsequently trapped by an electrophilic fluorine reagent like Selectfluor. wikipedia.org Similarly, the gas-phase nitration of alkanes is well-understood to proceed through a radical mechanism, where an alkyl radical reacts with nitrogen dioxide (NO₂) to form the nitroalkane. researchgate.netlibretexts.org A synthetic route involving radical processes would therefore likely involve a 1-propyl radical intermediate.

Ionic Intermediates : Electrophilic fluorination, on the other hand, is generally believed to proceed through an Sₙ2-type mechanism where a nucleophilic carbon center attacks an electrophilic fluorine source without the formation of a discrete carbocation. wikipedia.org Mechanistic studies using radical probes have often failed to detect rearranged products, supporting a non-radical pathway. wikipedia.orgacs.org Electrophilic nitration of alkanes using superacids and nitronium salts may involve pentacoordinated carbonium ion intermediates (σ-complexes) resulting from the insertion of the electrophile into a C-H bond. pnas.orgorganicchemistrytutor.com

A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to yield the products. wikipedia.org In a hypothetical two-step synthesis, a 3-fluoropropyl radical could be an intermediate in one step, while a σ-complex could be involved in another.

Kinetic Studies of Fluorination and Nitration Steps

Direct kinetic data for the formation of this compound is not available. However, kinetic studies of related processes provide insight into the factors governing the reaction rates.

The kinetics of gas-phase alkane nitration have been studied, revealing complex chain reactions influenced by temperature, pressure, and reactant concentrations. researchgate.net The rate of reaction is dependent on the generation of radical initiators and the subsequent propagation steps. researchgate.net

For fluorination, kinetic studies of solid-gas reactions, such as the fluorination of rutile, show that the rate increases with both temperature and the concentration of the fluorinating agent. mdpi.com The activation energy can indicate whether the process is diffusion-controlled or kinetically controlled by the chemical reaction at the surface. mdpi.com In solution-phase electrophilic fluorination, kinetic studies have been used to support the Sₙ2 mechanism over a single-electron transfer (SET) process. wikipedia.org For a hypothetical synthesis of this compound, the rate would be expected to depend strongly on the C-H bond strength (primary vs. secondary), the nature of the catalyst, and the reaction temperature.

Analogous Synthetic Chemistry of Related Fluoro- and Nitro-Propane Derivatives

The chemistry of related compounds provides a framework for understanding the potential synthesis and reactivity of this compound.

Synthesis of Halogenated Nitropropenes

Halogenated nitropropenes are versatile synthetic intermediates. Their synthesis often builds upon the chemistry of nitroalkenes. A common route to nitroalkenes is the Henry (or nitroaldol) condensation, followed by dehydration. wikipedia.org For example, 2-nitropropene (B1617139) can be synthesized via the condensation of nitroethane and formaldehyde (B43269) to produce 2-nitro-1-propanol. This intermediate is then dehydrated, often by heating with a reagent like phthalic anhydride (B1165640) or by converting it to an acetate (B1210297) ester followed by base-catalyzed elimination. scribd.com

To synthesize a halogenated nitropropene, one could start with halogenated precursors or introduce the halogen onto the nitropropene scaffold. An alternative strategy involves the dehydrohalogenation of 2-halo-1-nitroparaffins, which can be facilitated by a base to yield the corresponding nitroalkene. These methods highlight fundamental reaction pathways—condensation, elimination, and dehydrohalogenation—that are central to the synthesis of functionalized propane and propene derivatives.

Table 3: General Synthesis of 1-Phenyl-2-nitropropene (An Analogous Nitropropene)

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| n-Butylamine | Ethanol | Reflux | 64% | erowid.org |

| Cyclohexylamine | Acetic Acid | 100°C | 62% | mdma.ch |

| Methylamine | Alcohol | Heated | 71-81% | mdma.ch |

Cycloaddition Reactions involving Fluorinated Nitroalkenes

Cycloaddition reactions represent a powerful and versatile strategy in organic synthesis for the construction of cyclic compounds. The incorporation of fluorine into molecules can significantly alter their chemical and physical properties, and fluorinated nitroalkenes have emerged as valuable building blocks in this context. olemiss.edunih.gov These compounds, activated by the electron-withdrawing nitro group, readily participate in various cycloaddition reactions, providing access to a range of novel monofluorinated carbo- and heterocyclic structures. olemiss.edunih.gov Two major types of cycloaddition reactions involving fluorinated nitroalkenes are the [3+2] dipolar cycloadditions and the [4+2] Diels-Alder reactions. nih.govresearchgate.net

[3+2] Cycloaddition Reactions

The 1,3-dipolar cycloaddition, sometimes referred to as the Huisgen cycloaddition, is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org Fluorinated nitroalkenes serve as effective dipolarophiles in these reactions. researchgate.net

Research has shown that γ-fluoro-α-nitroalkenes react with nitrones in [3+2] cycloaddition reactions to produce isoxazolidines. researchgate.netresearchgate.net These reactions proceed under mild conditions and exhibit high levels of control over the product's chemical structure. Specifically, they demonstrate total regiocontrol and nearly complete diastereocontrol, favoring the formation of isomers with a 3,4-cis configuration. researchgate.netresearchgate.net Similarly, reactions between γ-fluoro-α-nitroalkenes and azomethine ylides yield fluoroalkyl-substituted pyrrolidines with excellent yields and complete regiocontrol. researchgate.net In these cases, the reaction shows total diastereocontrol in favor of isomers with an anti-configuration of the nitro- and fluoroalkyl-substituted carbon centers. researchgate.net

The high degree of stereoselectivity makes this method particularly useful for synthesizing complex fluorinated molecules. For instance, the use of chiral nitrones can lead to very high diastereocontrol, favoring the formation of specific bicyclic cycloadducts. researchgate.net This methodology has been successfully used to access molecules like 4-fluoropyrazoles and 4-fluoro-triazole analogs. olemiss.edu

Table 1: [3+2] Cycloaddition Reactions of γ-Fluoro-α-nitroalkenes with Nitrones

| Entry | Nitrone Reactant | Nitroalkene Reactant | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| 1 | C-Phenyl-N-methylnitrone | (E)-3-Fluoro-1-nitro-1-pentene | 85 | >95:5 | researchgate.net |

| 2 | C-Phenyl-N-methylnitrone | (E)-4-Fluoro-1-nitro-1-hexene | 82 | >95:5 | researchgate.net |

| 3 | C-(4-Methoxyphenyl)-N-methylnitrone | (E)-3-Fluoro-1-nitro-1-pentene | 90 | >95:5 | researchgate.net |

| 4 | C,N-Diphenylnitrone | (E)-3-Fluoro-1-nitro-1-pentene | 78 | >95:5 | researchgate.net |

[4+2] Cycloaddition Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In this reaction, fluorinated nitroalkenes can act as the dienophile. β-Fluoro-β-nitrostyrenes, which are fluorine-containing olefins activated by a nitro group, have proven to be appealing building blocks for these reactions. nih.gov

The Diels-Alder reaction of Z-isomeric β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes, such as 1,3-cyclopentadiene (CPD), has been investigated. nih.gov These reactions proceed smoothly to produce novel monofluorinated norbornenes in high isolated yields, often as a mixture of exo and endo isomers. nih.gov For example, when conducted in o-xylene (B151617) at 110 °C with a fivefold excess of the diene, the reaction yields the target cycloadducts in up to 97%. nih.gov The reaction with 1,3-cyclohexadiene (B119728) similarly allows for the preparation of monofluorinated bicyclo[2.2.2]oct-2-enes. nih.gov The synthetic utility of the resulting cycloadducts demonstrates the importance of this method for creating complex fluorinated bicyclic systems. nih.gov

Table 2: Diels-Alder Reactions of β-Fluoro-β-nitrostyrenes with 1,3-Cyclopentadiene (CPD)

| Entry | β-Fluoro-β-nitrostyrene Substituent (Ar) | Reaction Conditions | Yield (%) | Isomer Ratio (exo:endo) | Reference |

|---|---|---|---|---|---|

| 1 | Phenyl | o-xylene, 110 °C, 5h | 95 | 1.5:1 | nih.gov |

| 2 | 4-Methylphenyl | o-xylene, 110 °C, 5h | 97 | 1.7:1 | nih.gov |

| 3 | 4-Methoxyphenyl | o-xylene, 110 °C, 5h | 96 | 1.8:1 | nih.gov |

| 4 | 4-Chlorophenyl | o-xylene, 110 °C, 5h | 92 | 1.5:1 | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 3 Fluoro 1 Nitropropane

Reaction Dynamics of the Nitro Group in Fluorinated Systems

The nitro group is a versatile functional group that strongly influences the reactivity of the alkane chain. Its powerful electron-withdrawing nature acidifies the protons on the adjacent carbon (α-carbon), making it a site for nucleophilic attack, and the nitro group itself can undergo various transformations.

Aliphatic nitro compounds are readily reduced to either hydroxylamines or primary amines, depending on the reducing agent and reaction conditions. It is expected that 3-Fluoro-1-nitropropane would undergo similar transformations.

Common methods for the reduction of aliphatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere is a standard method for reducing nitroalkanes to primary amines.

Metal-Acid Systems: Reagents like iron in acetic acid or tin(II) chloride in hydrochloric acid are effective for the reduction of nitro groups.

Hydride Reagents: Lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines.

The expected product from the complete reduction of this compound would be 3-Fluoro-1-aminopropane. Partial reduction, for instance with zinc dust and ammonium (B1175870) chloride, could potentially yield N-(3-fluoropropyl)hydroxylamine.

Table 1: Plausible Reductive Transformations of this compound (Note: This table is illustrative and based on general reactions of aliphatic nitro compounds, not on specific experimental data for this compound.)

| Reagent/Catalyst | Expected Major Product |

| H₂, Pd/C | 3-Fluoro-1-aminopropane |

| Fe, CH₃COOH | 3-Fluoro-1-aminopropane |

| LiAlH₄ | 3-Fluoro-1-aminopropane |

| Zn, NH₄Cl | N-(3-fluoropropyl)hydroxylamine |

The acidity of the α-protons to the nitro group allows for the formation of a nitronate anion in the presence of a base. This anion can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Henry (Nitroaldol) Reaction: The nitronate anion derived from this compound would be expected to react with aldehydes and ketones in a Henry reaction to form β-nitro alcohols. The presence of the fluorine atom at the γ-position is not expected to significantly hinder this reaction, although it might have a minor electronic effect on the acidity of the α-protons.

Michael Addition: The nitronate can also participate as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Reactivity Governed by the Fluoro Substituent

The fluorine atom, being the most electronegative element, significantly influences the properties of the molecule through its strong inductive effect. However, the C-F bond is also very strong, making the fluorine atom a poor leaving group in nucleophilic substitution reactions under normal conditions.

The strong electron-withdrawing nature of the fluorine atom deactivates the carbon atom to which it is attached (C3) and, to a lesser extent, the adjacent carbon atoms, toward electrophilic attack. This effect is generally transmitted through the sigma bonds of the propane (B168953) chain.

Anionic Reactivity: The C-F bond is generally resistant to cleavage by nucleophiles. Nucleophilic substitution of the fluorine in this compound would be challenging and likely require harsh conditions or specific activation, which is not commonly observed for simple fluoroalkanes.

Radical Reactivity: Free radical reactions, such as halogenation, at the carbon bearing the fluorine are possible. However, the high strength of the C-F bond means that abstraction of the fluorine atom by a radical is unlikely. Radical abstraction of hydrogen atoms from the propane chain would be the more probable pathway. The presence of the electron-withdrawing fluorine and nitro groups would influence the regioselectivity of such a reaction, generally disfavoring radical formation at adjacent positions.

Thermal Decomposition Pathways of this compound

The thermal decomposition of nitroalkanes can proceed through several pathways, and the presence of a fluorine atom can influence the mechanism and kinetics of these reactions. While no specific studies on this compound exist, general pathways for nitroalkane pyrolysis include:

C-N Bond Homolysis: The initial and often rate-determining step in the decomposition of many nitroalkanes is the homolytic cleavage of the C-NO₂ bond to form an alkyl radical and nitrogen dioxide (NO₂). For this compound, this would yield a 3-fluoropropyl radical and NO₂.

HONO Elimination: An alternative pathway involves the intramolecular elimination of nitrous acid (HONO) to form an alkene. This is common for nitroalkanes with a hydrogen atom on the β-carbon. In the case of this compound, this would lead to the formation of 3-fluoropropene and HONO.

Nitro-Nitrite Rearrangement: The nitro group can rearrange to a nitrite (B80452) group (-ONO), followed by homolytic cleavage of the O-N bond.

Computational studies on similar small nitroalkanes suggest that the C-N bond homolysis and HONO elimination are often competing pathways, with their relative importance depending on the temperature and molecular structure. The presence of the fluorine atom could influence the activation energies of these pathways due to its electronic effects on bond strengths.

Table 2: Potential Primary Thermal Decomposition Pathways for this compound (Note: This table presents hypothetical pathways based on general knowledge of nitroalkane decomposition.)

| Pathway | Primary Products |

| C-N Bond Homolysis | 3-fluoropropyl radical + Nitrogen dioxide (NO₂) |

| HONO Elimination | 3-fluoropropene + Nitrous acid (HONO) |

Pyrolytic Mechanisms and Product Characterization

The thermal decomposition of nitroalkanes, such as 1-nitropropane (B105015), is a complex process involving free radicals. rsc.org The pyrolysis of these compounds typically proceeds through two primary competing mechanisms: C-NO2 bond cleavage and nitro-nitrite isomerization. researchgate.net

The primary step in the pyrolysis of 1-nitropropane is the cleavage of the C-N bond, which has a lower energy barrier compared to other bonds in the molecule. researchgate.netacs.org This homolytic cleavage results in the formation of a propyl radical and a nitrogen dioxide radical.

C-N Bond Cleavage: CH₃CH₂CH₂NO₂ → CH₃CH₂CH₂• + •NO₂

Following this initiation step, a series of secondary reactions occur, leading to a variety of smaller products. acs.org The propyl radical can undergo further decomposition or react with other species. The nitrogen dioxide can also participate in subsequent reactions.

An alternative pathway is the isomerization of the nitroalkane to an alkyl nitrite, which then decomposes. researchgate.net This pathway is generally more significant at lower temperatures.

Nitro-Nitrite Isomerization: CH₃CH₂CH₂NO₂ → CH₃CH₂CH₂ONO

The resulting propyl nitrite is unstable and decomposes into a propyloxy radical and nitric oxide.

Decomposition of Propyl Nitrite: CH₃CH₂CH₂ONO → CH₃CH₂CH₂O• + •NO

The characterization of the final products from the pyrolysis of 1-nitropropane reveals a mixture of hydrocarbons and nitrogen-containing compounds. researchgate.netacs.org The table below summarizes the major products identified in the pyrolysis of 1-nitropropane.

Table 1: Major Products Identified in the Pyrolysis of 1-Nitropropane

| Product Category | Specific Products |

|---|---|

| Alkenes | Ethene, Propene |

| Alkanes | Methane, Ethane |

| Nitrogen Oxides | Nitric oxide (NO), Nitrogen dioxide (NO₂) |

| Other | Formaldehyde (B43269) |

Data based on the pyrolysis of analogous nitroalkanes. rsc.orgacs.org

Influence of Fluorine on Thermal Stability

The introduction of a fluorine atom into an organic molecule generally increases its thermal stability. wikipedia.orgacs.org This is attributed to the high bond energy of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. wikipedia.org In the case of this compound, the C-F bond is significantly stronger than the C-H bonds and is expected to remain intact during the initial stages of thermal decomposition.

The primary factor determining the thermal stability of nitroalkanes is the C-N bond energy. The pyrolysis of 1-nitropropane is initiated by the cleavage of this bond. researchgate.netacs.org The presence of the electronegative fluorine atom on the propyl chain can influence the C-N bond strength through inductive effects. While direct experimental data for this compound is not available, the high stability of fluorinated compounds suggests that it would have a higher thermal stability compared to 1-nitropropane. acs.org

The table below provides a comparison of the decomposition onset temperatures for some nitroalkanes, highlighting their thermal stability.

Table 2: Onset Temperatures of Decomposition for Selected Nitroalkanes

| Compound | Onset Temperature (°C) |

|---|---|

| Nitromethane | ~350 |

| Nitroethane | ~300 |

| 1-Nitropropane | Not specified |

| 2-Nitropropane (B154153) | ~250 |

Data from differential scanning calorimetry (DSC) studies on analogous nitroalkanes. acs.org

It is important to note that while the C-F bond itself is very stable, the presence of fluorine can sometimes introduce new decomposition pathways, although this is less likely in the case of a simple monofluorinated alkane. acs.org

Oxidative and Hydrolytic Degradation Pathways

The degradation of this compound can also occur through oxidative and hydrolytic pathways, particularly in environmental or biological systems. The reactivity in these pathways is influenced by the nitro group.

Oxidative Degradation:

Nitroaromatic compounds are known to be susceptible to oxidative degradation, often through advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH). researchgate.netresearchgate.net Although this compound is an aliphatic nitro compound, similar principles of oxidative attack can be applied. The hydroxyl radicals can abstract a hydrogen atom from the alkyl chain or attack the nitro group.

The degradation of nitro compounds can also be facilitated by certain microorganisms that utilize oxidative or reductive strategies to metabolize them. nih.gov For instance, some bacteria can eliminate the nitro group from aromatic compounds through the action of monooxygenase or dioxygenase enzymes. nih.gov

Hydrolytic Degradation:

The hydrolysis of primary nitroalkanes, such as 1-nitropropane, typically occurs under acidic conditions. The reaction involves the tautomerization of the nitroalkane to its aci-form (a nitronic acid), which is then hydrolyzed. nih.gov The hydrolysis of primary nitroalkanes yields a carboxylic acid and hydroxylamine. youtube.com

Hydrolysis of Primary Nitroalkanes: RCH₂NO₂ + H₂O + H⁺ → RCOOH + NH₃OH⁺

For 1-nitropropane, this would result in propanoic acid and hydroxylammonium ions. Tertiary nitroalkanes are generally resistant to hydrolysis due to the absence of an alpha-hydrogen atom. youtube.com The rate of hydrolysis is dependent on pH and temperature. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3-Fluoro-1-nitropropane. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

The presence of hydrogen, carbon, and fluorine atoms makes ¹H, ¹³C, and ¹⁹F NMR spectroscopy particularly informative for characterizing this compound.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene (B1212753) (-CH₂-) groups. The signal for the protons on C1 (adjacent to the nitro group) would appear furthest downfield due to the strong electron-withdrawing nature of the NO₂ group. The protons on C3 (adjacent to the fluorine atom) would also be shifted downfield and would exhibit splitting due to coupling with the fluorine atom (²JH-F). The central C2 protons would show complex splitting from coupling to the protons on both C1 and C3.

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum will display three unique resonances for the three carbon atoms. The chemical shifts are heavily influenced by the attached electronegative substituents. The carbon bonded to the fluorine atom (C3) will show a large one-bond carbon-fluorine coupling constant (¹JC-F). magritek.com Similarly, C2 and C1 will exhibit smaller two-bond (²JC-F) and three-bond (³JC-F) couplings, respectively. magritek.com This C-F coupling is instrumental in assigning the carbon signals definitively.

¹⁹F NMR Spectroscopy : As ¹⁹F has a natural abundance of 100% and is a spin ½ nucleus, ¹⁹F NMR is a highly sensitive and powerful tool for analyzing fluorinated compounds. aiinmr.comwikipedia.org The spectrum of this compound is expected to show a single primary signal, as there is only one fluorine environment. This signal's multiplicity will be a triplet of triplets, arising from spin-spin coupling to the two adjacent protons on C3 (a geminal ²JF-H coupling) and the two protons on C2 (a vicinal ³JF-H coupling). thermofisher.com The chemical shift, typically referenced to CFCl₃, provides information about the electronic environment of the fluorine atom. colorado.edu

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | -CH₂NO₂ (C1) | ~4.4 - 4.6 | Triplet | ³JH-H ≈ 6-8 |

| ¹H | -CH₂- (C2) | ~2.2 - 2.5 | Multiplet (Quintet of triplets) | ³JH-H ≈ 6-8, ³JH-F ≈ 20-25 |

| ¹H | -CH₂F (C3) | ~4.5 - 4.7 | Triplet of triplets | ³JH-H ≈ 6-8, ²JH-F ≈ 45-50 |

| ¹³C | C1 | ~70 - 75 | Triplet (from ³JC-F) | ³JC-F ≈ 4-6 |

| ¹³C | C2 | ~30 - 35 | Triplet (from ²JC-F) | ²JC-F ≈ 18-22 |

| ¹³C | C3 | ~80 - 85 | Doublet (from ¹JC-F) | ¹JC-F ≈ 160-180 |

| ¹⁹F | F | ~ -220 to -230 | Triplet of triplets | ²JF-H ≈ 45-50, ³JF-H ≈ 20-25 |

Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on solvent and experimental conditions.

The flexible single bonds (C1-C2 and C2-C3) in this compound allow for the existence of multiple rotational isomers, or conformers. Advanced NMR techniques can be employed to study the dynamics and populations of these conformers. auremn.org.br

Variable-Temperature (VT) NMR : By recording NMR spectra at different temperatures, it is possible to study the equilibrium between different conformers. At low temperatures, the rotation around single bonds may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each distinct conformer. auremn.org.br This allows for the determination of the energy barriers to rotation and the relative thermodynamic stability of the conformers.

Nuclear Overhauser Effect (NOE) Spectroscopy : NOE-based experiments, such as NOESY, detect through-space interactions between nuclei that are close to each other (typically <5 Å). For this compound, ¹H-¹H or ¹H-¹⁹F NOE measurements could provide information about the preferred spatial arrangement of the atoms, helping to distinguish between, for example, gauche and anti conformations around the C-C bonds. mdpi.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups, each of which has characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to be rich with information, dominated by the characteristic vibrations of the nitro (NO₂) and C-F groups.

Nitro Group (NO₂) Vibrations : The nitro group gives rise to two of the most intense and characteristic bands in the IR spectrum. These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds, typically appearing in the ranges of 1540-1560 cm⁻¹ and 1370-1380 cm⁻¹, respectively. acs.org

Carbon-Fluorine (C-F) Vibrations : The C-F stretching vibration produces a strong absorption in the IR spectrum, typically found in the 1000-1100 cm⁻¹ region. researchgate.net The exact position can provide insight into the conformational state of the molecule.

Alkyl Group (C-H) Vibrations : C-H stretching vibrations for the sp³ hybridized carbons will be observed in the 2850-3000 cm⁻¹ region. Additionally, C-H bending (scissoring and rocking) vibrations for the methylene groups are expected in the 1400-1470 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Asymmetric Stretch | -NO₂ | 1540 - 1560 | Strong | Medium |

| Symmetric Stretch | -NO₂ | 1370 - 1380 | Strong | Strong |

| Stretch | C-F | 1000 - 1100 | Strong | Weak |

| Stretch | C-H | 2850 - 3000 | Medium | Medium |

| Bending (Scissoring) | -CH₂- | 1400 - 1470 | Medium | Medium |

| Stretch | C-C | 800 - 1200 | Weak-Medium | Medium |

To achieve a complete and confident assignment of all observed bands in the IR and Raman spectra, experimental data is often correlated with theoretical calculations. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are used to calculate the harmonic vibrational frequencies of the molecule. nih.govsfasu.edu The calculated frequencies are systematically higher than the experimental ones due to the neglect of anharmonicity. Therefore, they are often scaled using empirical scaling factors to provide a better match with the experimental spectrum. This combined experimental and theoretical approach allows for the confident assignment of even complex vibrational modes and can help differentiate between the spectra of different conformers. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

While NMR and vibrational spectroscopy provide invaluable data on molecular structure and conformation in the fluid phase, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

This technique requires growing a suitable single crystal of this compound, which can be challenging for a low-melting-point liquid. If a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed. ubc.ca This analysis yields a detailed electron density map of the molecule, from which the precise positions of each atom (excluding hydrogen, which is often difficult to resolve) can be determined.

The data obtained from an X-ray diffraction experiment would provide:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths, bond angles, and torsion angles.

The specific conformation adopted by the molecule in the crystal lattice.

Information on intermolecular interactions, such as dipole-dipole forces or weak hydrogen bonds, which govern the crystal packing arrangement.

Currently, no public crystal structure data is available for this compound in crystallographic databases.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a critical tool for confirming the molecular weight and uncovering the structural details of this compound through controlled fragmentation. The monoisotopic mass of this compound (C3H6FNO2) is 107.03825 Da. uni.lu In mass spectrometry, molecules are ionized and then break apart into predictable fragments; these fragmentation patterns serve as a molecular fingerprint. wikipedia.org

For aliphatic nitro compounds like this compound, fragmentation is influenced by the nitro group and the fluorine atom. Under electron ionization (EI), the molecular ion ([M]+•) may be observed, but it is often unstable. The fragmentation pathways are generally initiated by cleavage of the C-N bond or bonds adjacent to the electronegative substituents. wikipedia.orgnih.govmiamioh.edu

Key fragmentation pathways for this compound likely include:

Loss of the Nitro Group: A common fragmentation for nitroalkanes is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO2), which has a mass of 46 Da. This would produce a fluoropropyl cation ([C3H6F]+) at a mass-to-charge ratio (m/z) of 61.

Alpha-Cleavage: The C-C bonds adjacent to the functional groups are susceptible to cleavage. Cleavage between the first and second carbon atoms could yield a fluoromethyl cation ([CH2F]+) at m/z 33.

Loss of HF: Rearrangement followed by the elimination of a neutral hydrogen fluoride (B91410) molecule (HF, mass 20 Da) could lead to a fragment ion at m/z 87.

Propyl Chain Fragmentation: Standard fragmentation of the propyl chain can also occur, leading to smaller hydrocarbon fragments.

The predicted fragmentation data provides a basis for identifying the compound in a complex mixture using its mass spectrum.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Ion (m/z) | Notes |

|---|---|---|---|---|

| 107 | [C3H6F]+ | NO2 | 61 | Characteristic loss of the nitro group. |

| 107 | [C3H5NO2]+• | HF | 87 | Elimination of hydrogen fluoride. |

| 107 | [CH2F]+ | C2H4NO2• | 33 | Alpha-cleavage adjacent to the C-F bond. |

| 107 | [NO2]+ | C3H6F• | 46 | Detection of the nitro group itself. |

Chromatographic Separation Techniques in Research Contexts

Chromatography is essential for isolating this compound from sample matrices prior to its detection and quantification. The choice between gas and liquid chromatography depends on the sample's complexity and the analytical objectives.

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column before being detected by a mass spectrometer.

A typical GC-MS method for a nitroalkane would involve:

Sample Preparation: Extraction from the sample matrix using an organic solvent, followed by potential cleanup steps to remove interferences.

Injection: Introduction of the sample extract into a heated injection port.

Separation: Use of a wide-bore capillary column with a suitable stationary phase to separate the target analyte from other components.

Detection: The mass spectrometer can be operated in full-scan mode to acquire a complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. In SIM mode, the instrument monitors for the specific ions associated with this compound's fragmentation pattern (e.g., m/z 107, 61, 46).

For related nitro compounds, methods often specify the use of an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) for increased selectivity and sensitivity. epa.gov

Table 2: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, ramp to 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection Mode | Full Scan (for identification) or SIM (for quantification) |

For analyzing this compound in complex liquid matrices, such as environmental water samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. thermofisher.com LC separates compounds in the liquid phase, which is advantageous for samples that are not easily volatilized or that might degrade at high temperatures.

The tandem mass spectrometry (MS/MS) capability provides an additional layer of selectivity and sensitivity. In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and then a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for highly specific detection at very low concentrations.

An LC-MS/MS method could employ:

Chromatography: Reversed-phase chromatography using a C18 column with a mobile phase gradient of water and methanol (B129727) or acetonitrile. The use of a pentafluorophenyl (PFP) stationary phase could also improve selectivity for fluorinated compounds. thermofisher.com

Ionization: Electrospray ionization (ESI), likely in negative ion mode to deprotonate the molecule, forming [M-H]-, or in positive mode with an adduct like [M+Na]+.

MS/MS Analysis: An MRM transition would be developed by selecting the precursor ion and one of its characteristic fragment ions to ensure unambiguous identification and quantification.

Advanced Analytical Methodologies for Trace Analysis and Purity Assessment

Detecting trace amounts of this compound and assessing its purity require highly sensitive and selective analytical methods.

Trace Analysis: The quantification of trace levels of this compound, for example in environmental monitoring, relies heavily on GC-MS/MS or LC-MS/MS. thermofisher.comnih.gov These methods offer extremely low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range. To achieve such sensitivity, sample preparation often involves a pre-concentration step, such as Solid-Phase Extraction (SPE), where the analyte is extracted from a large volume of sample and eluted in a small volume of solvent. nih.govnih.gov

Purity Assessment: Purity assessment is crucial for chemical standards and in synthesis research. This is typically accomplished by using a high-resolution chromatographic technique like GC or LC coupled with mass spectrometry. The goal is to separate the main compound from any impurities, such as starting materials, byproducts, or isomers. High-Resolution Mass Spectrometry (HRMS) can be particularly valuable, as it provides a highly accurate mass measurement. This accuracy allows for the determination of the elemental formula of the parent compound and any detected impurities, providing a high degree of confidence in their identification.

Table 3: Comparison of Analytical Techniques for this compound

| Technique | Primary Application | Strengths | Limitations |

|---|---|---|---|

| GC-MS | Identification and quantification of volatile samples. | High resolution, established libraries, good for purity. | Requires volatile/thermally stable analytes. |

| LC-MS/MS | Trace analysis in complex liquid matrices. | High sensitivity and selectivity (MRM), suitable for non-volatile compounds. | Matrix effects can cause ion suppression. |

| HRMS | Structural confirmation and impurity identification. | Provides exact mass and elemental composition. | Higher instrument cost and complexity. |

General methodologies used for similar compounds suggest how such a study would be approached:

Quantum Chemical Investigations: DFT and ab initio methods would be employed to calculate the molecule's equilibrium geometry, bond lengths, bond angles, and electronic properties like the dipole moment and molecular orbital energies (HOMO/LUMO). Vibrational frequency analysis would also be performed to confirm the nature of stationary points on the potential energy surface.

Molecular Dynamics Simulations: These simulations would be used to explore the conformational landscape of this compound, identifying the most stable rotamers and the energy barriers between them.

Reaction Mechanism Modeling: For hypothetical reactions involving this compound, transition state theory would be used to locate transition state structures, map the potential energy surface, and calculate activation energies and reaction rate constants.

However, without specific published data for this compound, the detailed analysis, research findings, and data tables requested in the outline cannot be provided at this time. Further original research would be required to generate the specific computational data for this compound.

Theoretical and Computational Chemistry Studies on 3 Fluoro 1 Nitropropane

Prediction of Spectroscopic Properties from Computational Models

Computational molecular spectroscopy has emerged as an indispensable tool in modern chemistry, providing insights that complement and guide experimental work. scispace.comunibo.it By solving the Schrödinger equation for a given molecule, quantum chemical methods can predict a range of properties, including the energies of vibrational and nuclear spin states, which are fundamental to infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, respectively. For a molecule like 3-fluoro-1-nitropropane, these computational models can elucidate its structural and electronic properties.

The interpretation of complex experimental spectra can be challenging, and computational methods provide a means to assign spectral features to specific molecular motions or electronic environments. unibo.it Density Functional Theory (DFT) is a widely used method for these predictions due to its balance of computational cost and accuracy. als-journal.comiaea.org Calculations would typically begin with a geometry optimization of the this compound molecule to find its most stable conformation. Following this, a vibrational frequency analysis can be performed at this optimized geometry to predict the IR spectrum. q-chem.com Similarly, NMR shielding tensors can be calculated to predict the chemical shifts.

Prediction of Infrared (IR) Spectrum

Computational models, particularly those using DFT, can predict the vibrational frequencies of a molecule with a high degree of accuracy. chemrxiv.org These calculations produce a set of normal modes, each corresponding to a specific vibration of the molecule, such as stretching, bending, or twisting of bonds. researchgate.net For this compound, the predicted IR spectrum would be characterized by vibrations of its functional groups, namely the nitro group (-NO2) and the carbon-fluorine (C-F) bond, as well as the vibrations of the propane (B168953) backbone.

The nitroalkane group typically exhibits two strong characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. aalto.fi Additionally, the C-F bond has a characteristic stretching frequency. The table below illustrates the kind of data that a computational study of this compound would generate for its principal vibrational modes.

Disclaimer: The following table is a hypothetical representation of predicted vibrational frequencies for this compound, based on known characteristic frequencies for its functional groups. Specific computational studies for this molecule were not found.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Asymmetric NO₂ Stretch | Nitro (-NO₂) | ~1550 |

| Symmetric NO₂ Stretch | Nitro (-NO₂) | ~1365 |

| C-F Stretch | Alkyl Fluoride (B91410) (-CH₂F) | ~1100-1000 |

| CH₂ Scissoring | Propane Backbone | ~1470-1450 |

| CH₂ Rocking | Propane Backbone | ~725-720 |

Prediction of Nuclear Magnetic Resonance (NMR) Spectra

Computational chemistry provides powerful tools for the prediction of NMR spectra, which are invaluable for structure elucidation. als-journal.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the isotropic magnetic shielding constants of nuclei. iaea.org These shielding constants can then be converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, or CFCl₃ for ¹⁹F NMR.

For this compound, one would expect distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra corresponding to the unique chemical environments of each atom. The presence of the electronegative fluorine atom and nitro group would significantly influence the chemical shifts of nearby protons and carbons. For instance, the protons on the carbon adjacent to the nitro group are expected to appear at a lower field (higher ppm) compared to those further away. aalto.fi Similarly, the fluorine atom would cause a large chemical shift in the ¹⁹F NMR spectrum and would couple with adjacent protons and carbons, leading to characteristic splitting patterns.

The following tables are illustrative of the predicted NMR chemical shifts for this compound that would be obtained from computational modeling.

Disclaimer: The following tables are hypothetical representations of predicted NMR chemical shifts for this compound. The values are estimated based on known chemical shifts of similar structural motifs, such as 1-fluoropropane (B1212598). chemicalbook.comnih.gov Specific computational studies for this compound were not found.

Predicted ¹H NMR Chemical Shifts

| Proton Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H on C1 (-CH₂NO₂) | ~4.4 |

| H on C2 (-CH₂-) | ~2.1 |

| H on C3 (-CH₂F) | ~4.5 |

Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH₂NO₂) | ~75 |

| C2 (-CH₂-) | ~25 |

| C3 (-CH₂F) | ~83 |

Predicted ¹⁹F NMR Chemical Shift

| Fluorine Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| F on C3 | ~ -220 |

Environmental Transformations and Degradation Research

Biotransformation and Biodegradation Research

The biodegradation of fluorinated organic compounds presents a significant challenge for microorganisms due to the strength and stability of the carbon-fluorine bond. nih.gov However, microbial systems have evolved diverse enzymatic machinery capable of transforming a wide range of synthetic chemicals.

Microbial degradation of xenobiotics like 3-Fluoro-1-nitropropane is a critical process for their removal from the environment. mdpi.com While specific pathways for this compound are not well-documented, degradation strategies can be inferred from studies on related fluorinated and nitrated compounds. nih.govcswab.org The process is often slow, as the C-F bond has a high dissociation energy. mdpi.com

A likely microbial strategy would involve an initial attack on a part of the molecule other than the C-F bond. mdpi.com Two primary initial steps are plausible:

Oxidative Attack: Aerobic microorganisms utilize oxygenase enzymes to introduce hydroxyl groups onto the molecule. This could occur at a carbon atom, initiating a degradation cascade that might destabilize the C-F bond indirectly. For many halogenated compounds, an initial oxidative step is necessary for degradation to occur. nih.gov

Reductive Attack: The nitro group is susceptible to reduction by various microorganisms under both aerobic and anaerobic conditions. Nitroreductase enzymes can reduce the nitro group (-NO₂) sequentially to a nitroso group (-NO), a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). This transformation fundamentally changes the chemical properties of the molecule, potentially making it more amenable to subsequent enzymatic attack and defluorination.

Once the initial transformation occurs, defluorination can proceed via hydrolytic or oxidative mechanisms mediated by dehalogenase enzymes. The release of the fluoride (B91410) ion (F⁻) is often a key step in mineralization, but it can also be toxic to the microorganisms, potentially inhibiting the degradation process. nih.gov

Table 4: Potential Microbial Genera for Degrading Fluorinated/Nitrated Compounds

| Microbial Genus | Known Degradation Capability | Potential Relevance to this compound |

| Pseudomonas | Degrades various halogenated and nitroaromatic compounds. mdpi.commdpi.com | May possess oxygenases or nitroreductases capable of initial attack. |

| Sphingomonas | Known to degrade fluorinated aromatic compounds. mdpi.com | Possesses versatile dioxygenase enzymes. |

| Rhodococcus | Degrades a wide range of recalcitrant organic pollutants. | Known for robust metabolic pathways. |

| Aspergillus | Fungi capable of degrading complex organic molecules, including 3-phenoxy benzoic acid. mdpi.com | Fungal cytochrome P450 systems are highly versatile. mdpi.com |

The biotransformation of this compound is mediated by specific classes of enzymes. nih.gov The unique properties of the fluorine atom can significantly influence how these enzymes interact with the substrate.

Several enzyme classes are relevant to the potential transformation of this compound:

Cytochrome P450 Monooxygenases: These are highly versatile enzymes found in virtually all domains of life. They can catalyze the hydroxylation of C-H bonds, a common initial step in aerobic degradation pathways. mdpi.comnih.gov Hydroxylation of the propane (B168953) chain could lead to an unstable intermediate that subsequently eliminates the fluoride ion.

Nitroreductases: These enzymes catalyze the reduction of nitro groups. This is a well-established pathway for the metabolism of nitroaromatic and nitroaliphatic compounds and would transform this compound into 3-fluoro-1-aminopropane.

Dehalogenases: These enzymes specialize in cleaving carbon-halogen bonds. Fluoroacetate dehalogenases, for example, hydrolyze the C-F bond to produce glycolate (B3277807) and fluoride. mdpi.com While the C-F bond in a propyl chain is less activated than in fluoroacetate, specialized dehalogenases could potentially act on this compound or its metabolites.

Transaminases: Recent research has shown that transaminases can exhibit a promiscuous hydrodefluorinase activity, cleaving C-F bonds in certain α-fluoroketones under mild, aqueous conditions. whiterose.ac.uk This highlights the potential for known enzyme classes to perform unexpected defluorination reactions.

Enzyme-mediated reactions can alter the structure and properties of a compound, often leading to detoxification or preparing it for further breakdown. nih.gov The specific enzymes and pathways involved in the transformation of this compound would determine its biological fate and the nature of its metabolic products.

Table 5: Relevant Enzyme Classes and Potential Reactions

| Enzyme Class | General Function | Potential Reaction with this compound |

| Cytochrome P450s | C-H Oxidation | Hydroxylation of the propane chain |

| Nitroreductases | Reduction of Nitro Groups | -NO₂ → -NH₂ |

| Dehalogenases | C-Halogen Bond Cleavage | C-F → C-OH (Defluorination) |

| Transaminases | Transfer of Amino Groups | Potential for promiscuous hydrodefluorination |

| Lipases | Hydrolysis of Esters | Not directly relevant unless the nitro group is hydrolyzed to a carboxylic acid (unlikely) |

Metabolite Identification in Biotransformation Studies

Direct studies identifying the metabolites of this compound biotransformation are not available in current scientific literature. However, based on established microbial degradation pathways for nitroalkanes and halogenated hydrocarbons, several plausible metabolic routes can be proposed. The biotransformation of this compound would likely involve initial reactions targeting either the nitro group or the carbon-fluorine bond.

Microbial degradation of nitroaromatic compounds often proceeds through the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino groups. nih.gov A similar reductive pathway could be anticipated for nitroalkanes like this compound, potentially leading to the formation of 3-fluoropropan-1-amine. Alternatively, some aerobic bacteria are capable of oxidative denitrification, where the nitro group is removed and replaced with a hydroxyl group, which would yield 3-fluoropropan-1-ol.

The carbon-fluorine bond is generally strong and resistant to cleavage. However, some microorganisms possess dehalogenase enzymes that can catalyze the removal of halogen atoms from aliphatic compounds. This could potentially lead to the formation of 3-hydroxy-1-nitropropane. The subsequent metabolism of these initial intermediates would likely follow established pathways for the degradation of short-chain alcohols, amines, and nitroalkanes.

Below is a table of potential biotransformation products of this compound, derived from known metabolic pathways of similar compounds.

| Potential Metabolite | Proposed Formation Pathway | Enzyme Class Potentially Involved |

| 3-Fluoropropan-1-amine | Reduction of the nitro group | Nitroreductase |

| 3-Fluoropropan-1-ol | Oxidative denitrification | Monooxygenase or Dioxygenase |

| 3-Hydroxy-1-nitropropane | Hydrolytic dehalogenation | Dehalogenase |

| 3-Fluoropropionaldehyde | Oxidation of 3-fluoropropan-1-ol | Alcohol dehydrogenase |

| 3-Fluoropropionic acid | Oxidation of 3-fluoropropionaldehyde | Aldehyde dehydrogenase |

Advanced Research on Environmental Fate Modeling and Prediction

Specific environmental fate modeling for this compound has not been documented in the available literature. However, the principles of environmental fate modeling for halogenated hydrocarbons and nitro compounds can be applied to predict its environmental distribution and persistence. epa.govnih.gov

Advanced research in this area would likely employ Quantitative Structure-Activity Relationship (QSAR) models and multimedia environmental fate models. researchgate.netrsc.org QSAR models could be used to estimate key physicochemical properties of this compound, such as its octanol-water partition coefficient (Kow), vapor pressure, and water solubility, which are crucial for predicting its behavior in the environment. These models correlate the chemical structure with its properties and are valuable tools in the absence of experimental data. researchgate.net

Multimedia environmental fate models, such as the Equilibrium Criterion (EQC) model or fugacity-based models, could then be utilized to predict the partitioning of this compound between different environmental compartments, including air, water, soil, and sediment. rsc.org These models use the estimated physicochemical properties along with environmental parameters to simulate the compound's distribution and persistence.

For predicting the biodegradation of this compound, predictive models based on microbial degradation pathways of similar compounds would be employed. nih.gov These models often use group contribution methods to estimate the likelihood and rate of biodegradation based on the functional groups present in the molecule. The presence of both a nitro group and a fluorine atom would present a unique challenge for these predictive models, as both functional groups can significantly influence a compound's susceptibility to microbial attack.

Further advanced research would involve coupling these fate models with ecotoxicological models to predict potential environmental risks. Given the general persistence and potential toxicity associated with fluorinated and nitro-substituted organic compounds, such predictive modeling would be essential for a comprehensive environmental risk assessment of this compound.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes

The efficient and selective synthesis of 3-Fluoro-1-nitropropane is a key area of ongoing research. Traditional methods often involve harsh conditions or hazardous reagents. Future research is focused on developing more sustainable and efficient synthetic pathways.

Catalytic and Biocatalytic Approaches:

Recent advancements in catalysis and biocatalysis offer promising avenues for the synthesis of fluorinated nitroalkanes. mdpi.comnsf.gov The development of novel catalysts, including transition metal complexes and organocatalysts, is a primary focus. These catalysts could enable the direct and selective fluorination of nitropropane precursors under milder conditions, improving yield and reducing byproducts. mdpi.com

Biocatalytic methods, utilizing enzymes such as fluorinases and nitroalkane-oxidizing enzymes, represent a green alternative to traditional chemical synthesis. wpmucdn.comnih.govnih.govresearchgate.net Research in this area aims to discover or engineer enzymes with high specificity for the synthesis of this compound. This approach offers the potential for highly stereoselective synthesis, which is crucial for pharmaceutical applications. wpmucdn.comnih.gov

| Synthetic Route | Catalyst/Enzyme | Potential Advantages | Research Focus |

| Catalytic Fluorination | Transition Metal Complexes (e.g., Pd, Ni) | High efficiency, selectivity, milder reaction conditions | Catalyst design, optimization of reaction parameters |

| Organocatalysis | Chiral Amines, Phosphines | Enantioselective synthesis, metal-free reactions | Development of new organocatalysts, expanding substrate scope |

| Biocatalysis | Fluorinases, Oxidoreductases | High stereoselectivity, environmentally benign, mild conditions | Enzyme discovery and engineering, process optimization |

Exploration of New Reactivity Profiles

The reactivity of this compound is largely influenced by the electron-withdrawing nature of both the fluorine atom and the nitro group. Future research will delve deeper into its reactivity with a variety of reagents to synthesize novel and complex molecules.

Nucleophilic Substitution and Cycloaddition Reactions:

The carbon-fluorine bond in this compound can be susceptible to nucleophilic attack, particularly when activated by the adjacent nitro group. youtube.comorganic-chemistry.orgresearchgate.netmdpi.com Investigating its reactions with a wide range of nucleophiles, such as amines, thiols, and carbanions, could lead to the synthesis of new functionalized propanes with potential applications in medicinal chemistry and materials science.

Furthermore, the nitroalkene tautomer of this compound could participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions. researchgate.netuchicago.eduwikipedia.orgyoutube.comorganic-chemistry.org These reactions are powerful tools for the construction of five- and six-membered heterocyclic rings, which are common scaffolds in pharmaceuticals and agrochemicals.

| Reaction Type | Reactant | Potential Products | Applications |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Functionalized 1-nitropropanes | Pharmaceutical intermediates, building blocks for materials |

| [3+2] Cycloaddition | Azides, Nitrones | Triazoles, Isoxazolines | Bioactive heterocycles, functional materials |

| [4+2] Cycloaddition (Diels-Alder) | Dienes | Substituted cyclohexenes | Complex molecule synthesis, natural product analogues |

Advanced Computational Studies for Material Design

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new materials with tailored properties. pageplace.demdpi.comroutledge.com Advanced computational studies on this compound can provide valuable insights into its potential as a monomer for novel polymers and energetic materials.

Predicting Polymer Properties and Reactivity:

Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the electronic structure, reactivity indices, and spectroscopic properties of this compound. This information can help in predicting its reactivity in polymerization reactions and the properties of the resulting polymers. mdpi.com

Molecular dynamics simulations can be used to model the bulk properties of polymers derived from this compound, such as their mechanical strength, thermal stability, and permeability. These in silico predictions can guide experimental efforts towards the synthesis of new materials with desired characteristics for applications in areas like advanced coatings, membranes, and energetic formulations.

| Computational Method | Property Predicted | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic data | Guiding synthesis of new polymers, predicting reaction mechanisms |

| Molecular Dynamics (MD) | Mechanical properties, thermal stability, glass transition temperature | Design of high-performance polymers, advanced coatings |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction pathways, transition states for polymerization | Optimizing polymerization conditions, understanding catalyst behavior |

Research on Environmental Remediation Strategies